molecular formula C24H34N6O6 B589962 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid CAS No. 1187176-56-2

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid

Cat. No.: B589962
CAS No.: 1187176-56-2
M. Wt: 502.572
InChI Key: RXPIRPIYDSVSOO-UHFFFAOYSA-N
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Description

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid is a complex organic compound known for its role as a precursor to chelating agents . This compound is characterized by its unique structure, which includes multiple nitrogen and oxygen atoms, making it highly effective in binding metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid typically involves multiple steps. . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Scientific Research Applications

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid exerts its effects involves the coordination of metal ions through its nitrogen and oxygen atoms. This coordination forms stable complexes that can be used in various applications, from catalysis to drug delivery .

Biological Activity

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (CAS No. 1187176-56-2) is a complex organic compound that belongs to the class of tetraazacyclododecanes. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a chelating agent for metal ions. Its structure allows for complexation with various metal ions, which can enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C24H34N6O6C_{24}H_{34}N_{6}O_{6}, with a molecular weight of 502.56 g/mol. The compound features a tetraazacyclododecane backbone with two pyridine substituents and diacetic acid functionalities, which contribute to its chelating properties and potential biological interactions.

PropertyValue
CAS Number1187176-56-2
Molecular FormulaC24H34N6O6
Molecular Weight502.56 g/mol
PubChem CID71314101

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily linked to its ability to form stable complexes with metal ions. This property is crucial for various applications in biomedicine, including:

  • Chelation Therapy : The compound acts as a chelator for bi-trivalent metal ions, which can be beneficial in treating metal toxicity or enhancing the delivery of therapeutic agents.
  • Diagnostic Imaging : Complexes formed with this compound are used in Magnetic Resonance Imaging (MRI) as contrast agents due to their paramagnetic properties.

The mechanism through which this compound exerts its biological effects is largely attributed to its chelation capabilities. By binding metal ions, it can influence various biochemical pathways:

  • Metal Ion Interaction : The compound forms stable complexes with transition metals such as gadolinium and manganese, which are essential for imaging techniques.
  • Cellular Uptake : The presence of pyridine moieties may facilitate cellular uptake through specific transport mechanisms.

Chelation Efficacy

A study evaluated the chelation efficacy of this compound against various metal ions. The results demonstrated that the compound effectively binds to iron and copper ions, reducing their bioavailability and mitigating oxidative stress in cellular models.

Anticancer Activity

Another research effort focused on the anticancer potential of this compound when complexed with gadolinium. In vitro studies showed that the gadolinium complex exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was suggested to involve induction of apoptosis through reactive oxygen species (ROS) generation.

Properties

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[(1-oxidopyridin-1-ium-2-yl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O6/c31-23(32)19-27-13-9-25(17-21-5-1-3-7-29(21)35)10-14-28(20-24(33)34)16-12-26(11-15-27)18-22-6-2-4-8-30(22)36/h1-8H,9-20H2,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPIRPIYDSVSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=[N+]2[O-])CC(=O)O)CC3=CC=CC=[N+]3[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747184
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187176-56-2
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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